molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Cat. No. B071675
M. Wt: 496.6 g/mol
InChI Key: RQYTYDOSGVUKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .


Molecular Structure Analysis

The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.

Scientific Research Applications

  • Enantioselective Catalysis : This ligand has been used in Rhodium(I) complexes for highly enantioselective hydroformylation of olefins, demonstrating excellent enantiomeric excess and effectiveness across a variety of olefins (Nozaki et al., 1997). The sense of enantioface selection for prochiral olefins is primarily determined by the absolute configuration of the phosphine site.

  • Chiral Phosphine-Catalyzed Reactions : It serves as an efficient catalyst in chiral phosphine-catalyzed reactions, such as the enantioselective construction of gamma-butenolides through substitution reactions, providing good to excellent yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

  • Asymmetric Aza-Morita-Baylis-Hillman Reactions : The ligand is also effective in asymmetric aza-MBH reactions, offering moderate to good yields and good to high enantiomeric excesses under mild conditions (Shi, Ma, & Gao, 2007).

  • Asymmetric Hydrogenation : Rhodium(I) complexes containing this ligand have been used in asymmetric hydrogenation of α-alkylstyrenes, leading to the formation of aromatic hydrocarbons with significant enantiomeric excess (Inagaki, Ohta, Nozaki, & Takaya, 1997).

  • Theoretical Modeling : The ligand has been the subject of theoretical modeling to explain and predict the stereoselectivity in rhodium-catalyzed hydroformylation, highlighting the synergistic combination of coordination preferences, the number of chirality centers, and the correct configuration of binaphthyl fragments (Gleich, Schmid, & Herrmann, 1998).

  • Alternating Copolymerization : It has been employed in asymmetric alternating copolymerization with carbon monoxide, demonstrating complete head-to-tail and isotactic selectivities revealed by NMR spectrometry (Nozaki, Kawashima, Nakamoto, & Hiyama, 1999).

properties

IUPAC Name

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYTYDOSGVUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439136
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

CAS RN

137769-30-3
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.